molecular formula C20H16Br2N2O B11547683 2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide

2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide

Cat. No.: B11547683
M. Wt: 460.2 g/mol
InChI Key: LPMJFEVSLTYCFP-YDZHTSKRSA-N
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Description

2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide: is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromonaphthalene moiety and a bromophenyl group linked through an acetohydrazide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide typically involves the following steps:

    Formation of the Hydrazide Intermediate: The initial step involves the reaction of 4-bromonaphthalene-1-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: The hydrazide intermediate is then reacted with 3-bromoacetophenone under acidic or basic conditions to form the final product, 2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group in the acetohydrazide bridge, potentially leading to the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions (e.g., basic or acidic environments).

Major Products

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of alcohols and other reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    DNA Interaction: Potential to intercalate with DNA, disrupting replication and transcription processes.

    Receptor Binding: May bind to specific receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromonaphthalen-1-yl)-N’-[(1E)-1-(4-bromophenyl)ethylidene]acetohydrazide: Similar structure but with a different position of the bromine atom on the phenyl ring.

    2-(4-chloronaphthalen-1-yl)-N’-[(1E)-1-(3-chlorophenyl)ethylidene]acetohydrazide: Chlorine atoms instead of bromine atoms.

    2-(4-nitronaphthalen-1-yl)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide: Nitro groups instead of bromine atoms.

Properties

Molecular Formula

C20H16Br2N2O

Molecular Weight

460.2 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)-N-[(E)-1-(3-bromophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C20H16Br2N2O/c1-13(14-5-4-6-16(21)11-14)23-24-20(25)12-15-9-10-19(22)18-8-3-2-7-17(15)18/h2-11H,12H2,1H3,(H,24,25)/b23-13+

InChI Key

LPMJFEVSLTYCFP-YDZHTSKRSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=C(C2=CC=CC=C12)Br)/C3=CC(=CC=C3)Br

Canonical SMILES

CC(=NNC(=O)CC1=CC=C(C2=CC=CC=C12)Br)C3=CC(=CC=C3)Br

Origin of Product

United States

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